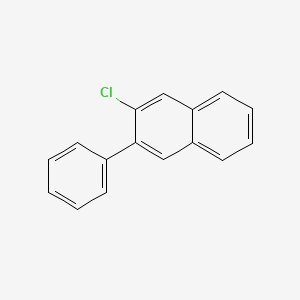

2-Chloro-3-phenylnaphthalene

Description

Historical Context and Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis

The journey of naphthalene began with its isolation from coal tar by John Kidd in 1819 and Alexander Garden in the same year. numberanalytics.comekb.eg Its chemical formula was later determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org This fundamental understanding paved the way for the exploration of its derivatives. Naphthalene derivatives have become indispensable in various industries, serving as precursors for the synthesis of dyes, pigments, pharmaceuticals, and polymers. numberanalytics.comekb.eg The reactivity of the naphthalene core allows for a multitude of substitution reactions, leading to a vast library of functionalized compounds with diverse properties. ijrpr.com

Overview of Halogenated Aromatic Compounds in Advanced Chemical Research

Halogenated aromatic compounds are organic molecules where one or more hydrogen atoms on an aromatic ring have been replaced by a halogen, such as chlorine, bromine, or fluorine. scbt.com These compounds are of immense importance in modern chemical research due to their unique electronic properties and reactivity. The introduction of a halogen atom can significantly alter the chemical and physical characteristics of an aromatic system, influencing its stability, reactivity, and biological activity. rsc.orgnih.gov In organic synthesis, halogenated aromatics are valuable intermediates, participating in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. scbt.com They also find applications in materials science, contributing to the development of polymers with enhanced properties like flame retardancy and chemical resistance. scbt.com

Foundational Principles of Structural Diversity within Naphthalene Systems

The structural diversity of naphthalene systems arises from the numerous ways the basic naphthalene core can be modified. nih.gov This diversity is governed by several key principles:

Regioselectivity of Substitution: The naphthalene ring has two distinct types of positions for substitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). The electronic nature of the naphthalene ring dictates that electrophilic substitution reactions generally favor the α-position, while other reactions can be directed to the β-position under specific conditions.

Functional Group Interconversion: Once a substituent is introduced onto the naphthalene ring, it can be further modified through a wide range of chemical reactions. This allows for the creation of a vast array of derivatives with different functional groups.

Stereochemistry: The introduction of chiral centers or the presence of atropisomerism in substituted naphthalenes adds another layer of structural complexity. acs.org

Fusion of Additional Rings: The naphthalene system itself can be a building block for larger polycyclic aromatic hydrocarbons (PAHs) through the fusion of additional aromatic or non-aromatic rings. nih.gov

These principles, combined with the ability to introduce a wide variety of substituents, contribute to the immense structural diversity observed in naphthalene chemistry, making it a continuously evolving field of study with significant potential for the discovery of new molecules with novel properties.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-phenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBQVBBSCVZPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504325 | |

| Record name | 2-Chloro-3-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74925-46-5 | |

| Record name | 2-Chloro-3-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Phenylnaphthalene and Analogues

Retrosynthetic Analysis of the 2-Chloro-3-phenylnaphthalene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

The primary bonds for disconnection in this compound are the carbon-carbon (C-C) bond between the naphthalene (B1677914) core and the phenyl group, and the carbon-chlorine (C-Cl) bond.

C-C Bond Disconnection: This disconnection breaks the bond between the C3 of the naphthalene ring and the phenyl group. This leads to two possible synthons: a 2-chloro-3-naphthyl cation and a phenyl anion, or a 2-chloro-3-naphthyl anion and a phenyl cation. The more synthetically viable approach involves precursors that can generate these types of reactive species, such as a 2-chloro-3-halonaphthalene and a phenyl organometallic reagent, or a 2-chloro-3-organometallic naphthalene derivative and a halobenzene.

C-Cl Bond Disconnection: This involves cleaving the bond between the C2 of the naphthalene ring and the chlorine atom. This leads to a 3-phenylnaphthalen-2-yl cation and a chloride anion. The synthetic equivalent for this disconnection would involve the chlorination of a 3-phenylnaphthalene precursor.

Naphthalene Ring Disconnection: A more fundamental disconnection involves breaking apart the naphthalene ring itself. This can be envisioned through a [4+2] cycloaddition (Diels-Alder) type disconnection, which would lead to a substituted diene and a dienophile. For instance, the naphthalene core can be disconnected to reveal a substituted benzofuran and an alkyne, or a styrene derivative and a dienophile. Another approach is to consider annulation strategies where one of the rings is built onto a pre-existing benzene (B151609) ring.

Based on the disconnection strategies, several precursor molecules can be identified for the synthesis of this compound.

| Disconnection Strategy | Precursor Molecule 1 | Precursor Molecule 2 |

| C-C Bond Formation | 2,3-Dichloronaphthalene | Phenylboronic acid |

| C-C Bond Formation | 2-Chloro-3-bromonaphthalene | Phenylmagnesium bromide |

| C-Cl Bond Formation | 2-Phenylnaphthalene | N-Chlorosuccinimide (NCS) |

| Naphthalene Annulation | Substituted Styrene Oxide | - |

| Naphthalene Annulation | Aryl-substituted alkyne | Diene |

These precursors form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Approaches for Naphthalene Functionalization

Classical methods for the synthesis of substituted naphthalenes often rely on the functionalization of the pre-formed naphthalene core or the construction of the ring system through established reaction pathways.

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto aromatic rings. In the case of naphthalene, substitution can occur at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions. The regioselectivity is influenced by both steric and electronic factors.

Halogenation: The direct chlorination of naphthalene with Cl2 in the presence of a Lewis acid like FeCl3 or AlCl3 typically leads to a mixture of monochlorinated products, with 1-chloronaphthalene being the major isomer. nih.gov Achieving selective chlorination at the C2 position of a pre-existing 3-phenylnaphthalene would be challenging due to the directing effects of the phenyl group. However, the chlorination of substituted naphthalenes can be influenced by the nature and position of the existing substituents. For instance, the chlorination of 1-nitronaphthalene yields a mixture of chloro-nitronaphthalene isomers. researchgate.net

Friedel-Crafts Alkylation/Arylation: The introduction of a phenyl group onto a naphthalene ring via Friedel-Crafts reaction is also possible. The reaction of naphthalene with benzene in the presence of a Lewis acid can yield phenylnaphthalenes. However, these reactions often suffer from issues of polysubstitution and isomerization, making it difficult to achieve high regioselectivity for the 3-phenyl isomer. The Friedel-Crafts acetylation of phenanthrene, a related polycyclic aromatic hydrocarbon, shows that the product distribution is highly dependent on the reaction conditions, such as the solvent. rsc.org

Pericyclic reactions, particularly the Diels-Alder reaction, provide a powerful tool for the construction of the naphthalene ring system with defined regiochemistry. nih.gov This [4+2] cycloaddition involves the reaction of a diene with a dienophile to form a six-membered ring.

One strategy involves the reaction of a substituted isobenzofuran (acting as the diene) with a suitable dienophile. For example, 1,3-diarylbenzo[c]furans can react with dienophiles to form substituted naphthalenes after a subsequent elimination step. acs.org Another approach is the intramolecular dehydro-Diels-Alder (DDA) reaction, which can selectively form arylnaphthalene lactones from styrene-yne precursors. nih.gov These methods allow for the construction of the substituted naphthalene core in a controlled manner, which can then be further functionalized.

A classical named reaction for naphthalene synthesis is the Haworth synthesis. This multi-step process typically involves the Friedel-Crafts acylation of benzene with succinic anhydride, followed by a series of reduction and cyclization steps to build the second ring. vedantu.com By starting with appropriately substituted benzene and succinic anhydride derivatives, this method can be adapted to produce substituted naphthalenes.

Modern Catalytic Strategies for Carbon-Carbon and Carbon-Halogen Bond Formation

Modern organic synthesis heavily relies on transition metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance for the formation of C-C and C-X bonds.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of C-C bonds between aryl groups. mdpi.com This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. mdpi.comnih.gov For the synthesis of this compound, this could involve the coupling of 2-chloro-3-bromonaphthalene with phenylboronic acid. The Suzuki-Miyaura reaction is known for its mild reaction conditions and high yields. researchgate.net The synthesis of core-functionalized naphthalene diimides has been successfully achieved using Suzuki coupling under solvent-free ball-milling conditions, demonstrating the versatility of this method. nih.gov

Representative Suzuki-Miyaura Coupling Reactions for Arylnaphthalene Synthesis

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield |

| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | >95% |

| 2-Bromo-6-methoxynaphthalene | 4-Methylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 92% |

| 2,6-Dibromonaphthalene | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 85% (mono-arylated) |

Carbon-Halogen Bond Formation: While classical halogenation methods often lack selectivity, modern catalytic approaches allow for the direct and site-selective chlorination of C-H bonds. Palladium-catalyzed C-H chlorination, for instance, can proceed via a ligand-directed mechanism, where a directing group on the substrate guides the catalyst to a specific C-H bond for functionalization. nih.gov For a substrate like 2-phenylnaphthalene, directing groups could potentially be installed to favor chlorination at the C3 position. Other methods involve the use of specific chlorinating agents in the presence of a catalyst. For example, N-chloroamides have been used for site-selective aliphatic C-H chlorination. semanticscholar.org Bio-inspired systems, mimicking the action of chloroperoxidase, are also being developed for environmentally benign electrophilic chlorinations. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Arylation and Halogenation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Several named reactions under this category, such as the Suzuki, Heck, Sonogashira, and Stille couplings, are instrumental in the synthesis of complex aromatic systems like this compound. wikipedia.orgorganic-chemistry.orgwikipedia.orgrsc.org

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov For the synthesis of this compound, two primary retrosynthetic disconnections are plausible:

Coupling of a 2-chloro-3-halonaphthalene (e.g., 2-chloro-3-bromonaphthalene) with phenylboronic acid.

Coupling of a 3-phenyl-2-halonaphthalene with a boronic acid derivative, followed by a separate chlorination step if the starting halide is not chlorine.

The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and is often carried out in a solvent mixture like toluene/water or dioxane/water. rsc.orgrsc.org The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct route to the final product in a single step, the Heck reaction can be used to construct the arylated naphthalene skeleton. For instance, 2-chloronaphthalene could potentially be coupled with styrene, although regioselectivity can be a challenge. More commonly, a suitably substituted halo-alkene could undergo an intramolecular Heck reaction to form the naphthalene ring system. The reaction typically requires a palladium catalyst, a base like triethylamine, and often a phosphine ligand. nih.gov

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method can be used to introduce an alkynyl group that can be subsequently transformed into a phenyl group. A potential route could involve the Sonogashira coupling of 2-chloro-3-iodonaphthalene with phenylacetylene. Alternatively, an intermediate could be formed by coupling a dihalonaphthalene with an alkyne, followed by further functionalization. The reaction is typically carried out in the presence of a base, such as an amine, which often serves as the solvent. wikipedia.org

Stille Coupling

The Stille reaction creates C-C bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com The synthesis of this compound via a Stille coupling could involve the reaction of 2-chloro-3-halonaphthalene with phenyltrimethylstannane or a similar organotin reagent. A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. organic-chemistry.orgwikipedia.org

| Reaction | Aryl Halide / Pseudohalide | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki | 2-Chloro-3-bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 75-95 |

| Heck | 2-Bromonaphthalene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 60-85 |

| Sonogashira | 2-Chloro-3-iodonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | THF | 80-98 |

| Stille | 2-Chloro-3-bromonaphthalene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 70-90 |

Note: The data in this table are illustrative and based on general cross-coupling reactions for similar substrates, as specific data for the synthesis of this compound may not be widely published.

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful, step-economical strategy that avoids the pre-functionalization of substrates. This approach could potentially be applied to the synthesis of this compound through two main pathways:

C-H Arylation: The direct arylation of 2-chloronaphthalene at the C3 position with a phenyl source (e.g., benzene or a phenyl-containing reagent). This typically requires a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) that can mediate the selective activation of the C-H bond.

C-H Chlorination: The direct chlorination of 3-phenylnaphthalene at the C2 position. Various chlorinating agents can be used in combination with a catalyst to achieve regioselectivity.

These reactions often require specific directing groups to achieve high regioselectivity, which might necessitate additional synthetic steps for their introduction and removal. However, methods for the non-directed C-H functionalization of naphthalenes are also being developed.

Photoredox Catalysis in Halogenated Arene Synthesis

Visible-light photoredox catalysis utilizes light energy to drive chemical reactions through single-electron transfer pathways. mdpi.com This methodology offers mild reaction conditions and unique reactivity compared to traditional thermal methods. For the synthesis of halogenated arenes like this compound, photoredox catalysis can be applied in several ways:

Radical Halogenation: A phenylnaphthalene precursor could be halogenated using a simple chloride source. A photocatalyst, upon excitation by visible light, can generate a reactive radical species that facilitates the chlorination of the aromatic ring.

Radical Arylation: A chloronaphthalene derivative can be arylated using a radical-based approach. For example, a phenyl radical could be generated from a suitable precursor (e.g., a diazonium salt or a carboxylic acid) via a photoredox cycle and then added to the chloronaphthalene.

Photocatalysts such as ruthenium or iridium complexes, as well as organic dyes like Eosin Y, are commonly used. mdpi.com These reactions are often characterized by their high functional group tolerance and mild conditions. mdpi.com

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. tcichemicals.comfrontiersin.orgresearchgate.net A one-pot synthesis involves multiple sequential reactions in the same vessel, avoiding the isolation of intermediates.

A potential one-pot strategy for this compound could involve a cascade reaction where simpler precursors assemble to form the substituted naphthalene core. For example, a rhenium-catalyzed reaction has been used for the one-pot synthesis of naphthalene derivatives bearing a halogen atom. researchgate.net Such a process might involve the reaction of an aromatic ketimine, a substituted benzaldehyde, and an olefin, followed by dehydration under acidic conditions to yield the final naphthalene product. researchgate.net The development of MCRs for this specific substitution pattern would represent a highly efficient synthetic route. nih.govorganic-chemistry.org

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives is an important endeavor, particularly for applications in materials science and medicinal chemistry. Chirality can be introduced through the creation of stereocenters on substituents or, in cases of significant steric hindrance, through atropisomerism where rotation around the C-C single bond between the naphthalene and phenyl rings is restricted.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. This strategy can be applied to the dearomatization of naphthalenes to create chiral, non-aromatic structures that can be later re-aromatized. For instance, an enantioselective Mizoroki-Heck reaction of naphthalenes has been developed to create spiro-compounds. acs.org Similarly, asymmetric dearomatization of 2,3-disubstituted indoles has been achieved using chiral phosphoric acids. nih.gov Applying similar principles, a prochiral naphthalene derivative could undergo an asymmetric transformation, such as an addition or a coupling reaction, catalyzed by a chiral metal complex to install a stereocenter.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an oxazolidinone or pseudoephenamine auxiliary could be used to direct an asymmetric alkylation or aldol reaction on a side chain of the naphthalene core. wikipedia.orgharvard.edu This would establish a stereocenter with high diastereoselectivity, and subsequent removal of the auxiliary would yield the enantiomerically enriched product. This approach is particularly robust and has been used in the synthesis of numerous complex molecules. wikipedia.org

| Method | Chiral Control Element | Reaction Type | Potential Outcome |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Ligand (e.g., Xu-Phos, BINAP) | Asymmetric Heck, Suzuki, or Addition | Enantioenriched dearomatized intermediate or product with stereocenter on a substituent |

| Chiral Auxiliary | Evans Oxazolidinone, Pseudoephedrine | Diastereoselective alkylation, aldol, or Diels-Alder | Diastereomerically pure intermediate, leading to an enantioenriched final product after auxiliary removal |

Flow Chemistry and Continuous Processing in Naphthalene Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional batch methods. neuroquantology.com This approach involves the continuous pumping of reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. neuroquantology.com For the synthesis of complex molecules like substituted naphthalenes, flow chemistry provides enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability. nih.gov

While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles can be applied based on methodologies developed for analogous compounds. Key reaction types for naphthalene ring formation, such as Friedel-Crafts reactions, have been successfully adapted to flow processes. For instance, the Friedel-Crafts acylation to produce naphthalene derivatives has been demonstrated in microreactors, showcasing the potential for rapid catalyst screening and optimization of reaction conditions. nih.gov

The benefits of adopting a continuous flow process for synthesizing naphthalene analogues are significant. Reactions that may take hours to reach completion in a batch reactor can often be completed in minutes under flow conditions, with improved yields and selectivity. nih.gov This acceleration is attributed to the high surface-area-to-volume ratio in microreactors, which facilitates rapid heat exchange and precise temperature control, crucial for managing exothermic reactions and minimizing the formation of side products. nih.gov Furthermore, the automation of flow chemistry systems allows for high-throughput experimentation, streamlining the optimization of reaction parameters. vapourtec.com

For a multi-step synthesis, flow chemistry enables the "telescoping" of reactions, where the output from one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps. This approach has been utilized in the synthesis of various active pharmaceutical ingredients and could be adapted for the production of this compound and its derivatives. neuroquantology.com

Table 1: Comparison of Batch vs. Flow Synthesis for an Aldol Reaction (Analogous Step)

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | 24 hours | 20 minutes |

| Conversion | Completion | 100% |

| Key Advantage | Simpler initial setup | Drastically reduced reaction time, improved efficiency |

This table illustrates the significant rate enhancement achievable with flow chemistry for a reaction type that could be part of a multi-step synthesis of substituted naphthalenes, based on a documented aldol reaction. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are integral to developing sustainable synthetic routes that minimize waste and environmental impact. For the synthesis of this compound, these principles can be applied to various aspects of the process, from the choice of starting materials to the reaction conditions and solvents used.

Key Green Chemistry Principles and Their Application:

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com This involves choosing reactions that are highly selective and minimize the formation of byproducts.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be reduced or eliminated. jetir.org Phase-transfer catalysis (PTC) is a valuable technique in this regard, as it can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), often allowing for the use of water as a solvent and reducing the need for volatile organic compounds. jetir.orgfzgxjckxxb.com PTC has been successfully applied in various organic syntheses and is well-suited for industrial-scale production due to mild reaction conditions and simplified workup procedures. fzgxjckxxb.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. usv.ro Catalysts can enhance reaction rates and selectivity, and their use in small amounts reduces waste. For the synthesis of halogenated compounds, enzymatic catalysis presents a green alternative to traditional methods that often employ hazardous reagents. Halogenating enzymes, such as haloperoxidases, can catalyze the chlorination of organic molecules under mild conditions. nih.govrsc.org Biocatalysis using these enzymes can offer high regioselectivity, reducing the formation of unwanted isomers. nih.gov

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. mdpi.com

To quantify the "greenness" of a synthetic process, various metrics have been developed. These include Atom Economy, E-Factor (which measures the amount of waste produced per unit of product), and Process Mass Intensity (PMI). semanticscholar.orgresearchgate.net Applying these metrics allows for a more quantitative assessment and comparison of different synthetic routes.

Table 2: Selected Green Chemistry Metrics

| Metric | Description | Ideal Value |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| E-Factor | Total mass of waste / Mass of product | 0 |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 |

This table provides an overview of key metrics used to evaluate the sustainability of a chemical synthesis. semanticscholar.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Phenylnaphthalene

Nucleophilic Substitution Reactions on the Halogenated Naphthalene (B1677914) Core

The presence of a halogen on the aromatic naphthalene core allows 2-Chloro-3-phenylnaphthalene to participate in nucleophilic aromatic substitution (SNA) reactions. Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNA reactions on aryl halides are typically sluggish unless the aromatic ring is activated by potent electron-withdrawing groups. libretexts.org The phenyl substituent at the C3 position does not provide significant activation for nucleophilic attack at the C2 position. Consequently, forcing conditions, such as high temperatures or the use of very strong nucleophiles or catalysts, are generally required to effect substitution.

The most common mechanism for nucleophilic aromatic substitution is the addition-elimination pathway. libretexts.org This process involves a two-step sequence:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the naphthalene ring is temporarily disrupted in this step.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the naphthalene ring is restored, yielding the substitution product. libretexts.org

Some nucleophilic aromatic substitutions may also proceed through a concerted mechanism (cSNA), where the bond-making and bond-breaking occur in a single step, avoiding a discrete intermediate. nih.gov

The rate of reaction is highly dependent on the stability of the Meisenheimer complex intermediate. For this compound, the absence of strong electron-withdrawing groups (like nitro groups) ortho or para to the chlorine atom means the negative charge in the intermediate is not well-stabilized, leading to a high activation energy and a slow reaction rate. masterorganicchemistry.com Studies on related compounds, such as 1-chloromethylnaphthalene, have demonstrated bimolecular rate constants and adherence to the Hammett relation, indicating that the reaction mechanism is sensitive to the electronic effects of substituents. ias.ac.in

Table 1: Illustrative Kinetic Parameters for a Representative SNAr Reaction This table presents typical data for an activated aryl halide to illustrate the principles of SNAr kinetics, as specific data for this compound is not readily available.

| Nucleophile | Substrate | Solvent | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

|---|---|---|---|---|---|

| Methoxide | 1-Chloro-2,4-dinitrobenzene | Methanol | 1.8 x 10-4 M-1s-1 | Low | Negative |

Note: The low activation enthalpy (ΔH‡) and negative activation entropy (ΔS‡) are characteristic of associative mechanisms involving the formation of an ordered transition state, such as the Meisenheimer complex. rsc.org

In the context of nucleophilic substitution, "ligand" can refer to the incoming nucleophile itself or to ligands associated with a catalyst. The nature of the nucleophile is a critical factor; stronger nucleophiles react faster. libretexts.org For instance, alkoxides and amides are more reactive than alcohols and amines.

Transition metal catalysis, particularly with palladium or copper, can significantly facilitate nucleophilic substitution on unactivated aryl chlorides. In such catalytic cycles (e.g., Buchwald-Hartwig amination, Ullmann condensation), the choice of ligand on the metal center is crucial. Ligands, typically phosphines or N-heterocyclic carbenes, influence the catalyst's stability, solubility, and reactivity by modulating the steric and electronic environment of the metal. These ligands are essential for the oxidative addition and reductive elimination steps of the catalytic cycle.

Electrophilic Aromatic Substitution Patterns in this compound

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The naphthalene ring system is more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (a benzenium ion equivalent) is lower. libretexts.org In naphthalene, substitution preferentially occurs at the C1 (α) position over the C2 (β) position because the intermediate for α-substitution is better stabilized by resonance. libretexts.org

The regiochemical outcome of EAS on this compound is directed by the existing substituents.

Chloro Group (at C2): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. It directs incoming electrophiles to the C1 and C3 positions.

Phenyl Group (at C3): The phenyl group is weakly activating and is also ortho-, para-directing. It directs incoming electrophiles to the C2 and C4 positions.

Given these competing effects:

The C1 position is ortho to the chloro group and is the inherently favored position for substitution on naphthalene.

The C4 position is para to the phenyl group.

The other ring (C5-C8 positions) is also available for substitution, behaving like a substituted benzene ring.

Therefore, a complex mixture of products is possible, with the major monosubstitution products likely being at the C1, C4, and potentially C6 or C8 positions, depending on the reaction conditions and the steric bulk of the electrophile. Substitution can also occur on the pendant phenyl ring, which would be directed to its ortho and para positions.

Radical Reactions Involving the Naphthalene and Phenyl Moieties

Radical reactions proceed via uncharged intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. libretexts.org For this compound, several radical pathways are conceivable.

Homolytic Cleavage: The C-Cl bond can undergo homolytic cleavage under UV irradiation or in the presence of a radical initiator to form a naphthyl radical. This highly reactive species can then participate in various radical reactions, such as abstracting a hydrogen atom from a solvent molecule or adding to an alkene. libretexts.org

Radical Substitution: A radical substitution reaction could occur where a radical species attacks the aromatic ring, abstracting a hydrogen atom. This is less common than electrophilic substitution for aromatic systems. libretexts.org

Radical Addition: Addition of a radical to the naphthalene or phenyl ring is also possible, but this disrupts the aromatic system and is generally a reversible and less favorable process unless the resulting radical is highly stabilized.

Initiation: Generation of initial radicals (e.g., light-induced cleavage of Cl₂ into 2 Cl•). youtube.com

Propagation: A series of steps where a radical is consumed and another is generated. For example, a chlorine radical could abstract a hydrogen from the naphthalene ring, forming a naphthyl radical and HCl. This naphthyl radical could then react with Cl₂ to form a dichlorinated product and a new chlorine radical. youtube.com

Termination: Two radicals combine to form a stable, non-radical product. youtube.com

Cycloaddition Reactions and Annulation Strategies with the Naphthalene System

While the aromaticity of the naphthalene system makes it a reluctant participant in cycloaddition reactions that would disrupt the delocalized π-system, such reactions are not impossible. Under forcing conditions, one of the rings of naphthalene can act as a diene in a Diels-Alder reaction.

More synthetically valuable are annulation strategies, which involve the construction of a new ring onto the existing aromatic framework. Research has demonstrated efficient methods for fusing new rings to naphthalene scaffolds. rsc.org Benzannulation strategies, for example, provide a powerful route to construct multi-substituted naphthalene derivatives. thieme-connect.com A key benzannulation reaction to synthesize a related compound, 1-chloro-2,3-dimethyl-4-phenylnaphthalene, proceeds through a Lewis acid-mediated cyclization involving a homoallyl cation intermediate that undergoes an intramolecular Friedel-Crafts reaction. thieme-connect.com Such strategies could potentially be adapted to build more complex polycyclic structures starting from this compound.

Rearrangement Reactions and Their Mechanistic Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule. While there are no widely reported rearrangement reactions starting directly from this compound, its derivatives could undergo various classical rearrangements. Many of these reactions are initiated by the formation of an electron-deficient intermediate. msu.edu

Pinacol-type Rearrangements: If this compound were converted to a vicinal diol, it could undergo a pinacol rearrangement under acidic conditions. This involves a 1,2-migration of an aryl or alkyl group to an adjacent carbocationic center. wiley-vch.de

Beckmann Rearrangement: A ketoxime derived from a ketone functional group on the naphthalene ring could undergo a Beckmann rearrangement, where an alkyl or aryl group migrates to an electron-deficient nitrogen atom to form an amide. mvpsvktcollege.ac.inbyjus.com

Wagner-Meerwein Rearrangements: Carbocations generated on side chains attached to the naphthalene ring, for instance during electrophilic addition to an alkenyl-substituted derivative, could undergo 1,2-hydride or 1,2-aryl shifts to form more stable carbocations. msu.edu

The benzannulation mechanism used to synthesize a related naphthalene derivative involves a key rearrangement of a benzyl cation to a homoallyl cation, demonstrating how skeletal rearrangements can be integral to the synthesis of such substituted naphthalenes. thieme-connect.com

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound can target either the aromatic scaffold or the carbon-chlorine bond. These reactions are fundamental in modifying the electronic and structural properties of the molecule.

Oxidative Transformations:

The oxidation of naphthalene derivatives can lead to the formation of naphthoquinones, which are valuable compounds in medicinal chemistry and materials science. While specific studies on the direct oxidation of this compound are not extensively documented in the reviewed literature, analogous reactions with related compounds suggest potential pathways. For instance, the oxidation of naphthalene itself can yield 1,4-naphthoquinone. The presence of the phenyl and chloro substituents on the 2- and 3-positions would influence the regioselectivity and feasibility of such an oxidation.

A potential, albeit less direct, route to a quinone derivative involves a multi-step synthesis. For example, the chlorination of naphthalene can lead to 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene, which upon hydrolysis and subsequent oxidation with nitric acid, can yield 2-chloro-1,4-naphthoquinone google.com. Further functionalization could potentially introduce a phenyl group.

Reductive Transformations:

Reductive processes involving this compound can be directed towards the aromatic system or the chloro group.

Catalytic Hydrogenation: The naphthalene core can be partially or fully hydrogenated under catalytic conditions. For instance, ruthenium nanoparticles have been shown to be effective catalysts for the hydrogenation of various naphthalenes under mild conditions, leading to the selective formation of tetralin derivatives rsc.org. The specific conditions, such as hydrogen pressure and reaction time, can be tuned to control the extent of hydrogenation rsc.org. Nickel catalysts have also been employed for the hydrogenation of substituted naphthalenes to yield decalin derivatives researchgate.net.

Reductive Dehalogenation: The chlorine atom can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrodechlorination with palladium-based catalysts researchgate.netnih.govepa.gov. This process typically involves a hydrogen source, such as hydrogen gas or formic acid, and a palladium catalyst, often supported on carbon or alumina researchgate.netnih.govresearchgate.net. Another approach is the use of highly active alkali metal hydrides, such as sodium hydride, which can efficiently dehalogenate aryl halides google.com.

A summary of potential reductive transformations is presented in the table below.

| Transformation | Reagents and Conditions | Potential Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Ru nanoparticles, mild conditions | 2-Chloro-3-phenyl-1,2,3,4-tetrahydronaphthalene | rsc.org |

| Catalytic Hydrogenation | H₂, Ni catalyst | 2-Chloro-3-phenyldecahydronaphthalene | researchgate.net |

| Catalytic Hydrodechlorination | H₂, Pd/C or Pd/Al₂O₃ | 2-Phenylnaphthalene | researchgate.netnih.gov |

| Reductive Dehalogenation | Highly active NaH | 2-Phenylnaphthalene | google.com |

Functional Group Interconversions and Derivatization

The chloro substituent at the 2-position of this compound serves as a versatile handle for a variety of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of a wide array of derivatives with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method can be used to introduce a variety of aryl or alkyl groups at the 2-position, leading to the synthesis of 2-aryl-3-phenylnaphthalenes.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It provides a direct route to 2-alkynyl-3-phenylnaphthalene derivatives.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction can be used to synthesize 2-amino-3-phenylnaphthalene derivatives, which are valuable intermediates in organic synthesis.

The table below summarizes these key derivatization reactions.

| Reaction | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ or Ar'-B(OR)₂ | Pd catalyst, Base | 2-Ar'-3-phenylnaphthalene |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Amine base | 2-(R-C≡C)-3-phenylnaphthalene |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Strong base | 2-(R¹R²N)-3-phenylnaphthalene |

Other Derivatization Methods:

Grignard Reagent Formation: The chloro group can potentially be converted into a Grignard reagent by reacting with magnesium metal. The resulting organometallic species can then react with various electrophiles to introduce a wide range of functional groups nih.gov. However, the formation of Grignard reagents from aryl chlorides can be challenging.

Nucleophilic Aromatic Substitution: While less common for unactivated aryl chlorides, nucleophilic aromatic substitution could potentially occur under harsh reaction conditions to replace the chloro group with other nucleophiles, such as hydroxides or alkoxides, to form the corresponding phenols or ethers.

These functionalization reactions underscore the utility of this compound as a versatile building block in the synthesis of more complex polycyclic aromatic compounds.

Spectroscopic and Diffraction Based Structural Elucidation Methods for 2 Chloro 3 Phenylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 2-Chloro-3-phenylnaphthalene, with the molecular formula C₁₆H₁₁Cl, ¹H NMR is expected to show signals for 11 distinct protons, while the ¹³C NMR spectrum should reveal 16 unique carbon signals, reflecting the molecule's asymmetry. The chemical shifts are influenced by the aromatic nature of the naphthalene (B1677914) and phenyl rings, as well as the electron-withdrawing effect of the chlorine substituent.

Based on analyses of structurally similar compounds, such as 2-phenylnaphthalene and other chloro-phenylnaphthalene isomers, a set of predicted ¹H and ¹³C NMR chemical shifts for this compound dissolved in deuterated chloroform (CDCl₃) is presented below. rsc.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 | 7.95 - 8.10 | s |

| H-4 | 7.80 - 7.95 | s |

| H-5, H-8 | 7.85 - 8.00 | m |

| H-6, H-7 | 7.45 - 7.60 | m |

| Phenyl H (ortho) | 7.55 - 7.70 | m |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Cl-substituted) | 133 - 136 |

| Quaternary Carbons | 128 - 141 |

While 1D NMR spectra provide foundational data, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. huji.ac.il For this compound, COSY spectra would be crucial for:

Tracing the connectivity of the protons within the naphthalene ring system (e.g., correlations between H-5, H-6, H-7, and H-8).

Establishing the coupling network within the phenyl ring (correlations between ortho, meta, and para protons).

Confirming the isolated nature of the H-1 and H-4 protons, which are not adjacent to other protons and would therefore show no COSY cross-peaks to other naphthalene protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu An HSQC spectrum would definitively link each proton resonance in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum, confirming the assignment of all CH groups in both the naphthalene and phenyl rings. columbia.edu

A correlation between the ortho-protons of the phenyl ring and the C-3 carbon of the naphthalene ring, providing unequivocal evidence for the connection point between the two ring systems.

Correlations from the H-1 proton to carbons C-2, C-3, and the naphthalene ring junction carbons, which helps in assigning the quaternary carbons.

Correlations from the H-4 proton to carbons C-2, C-3, and other nearby carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the ortho-protons of the phenyl ring and the H-4 proton of the naphthalene ring, confirming their spatial proximity and helping to define the molecule's preferred conformation.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy analyzes the compound in its crystalline, solid form. This technique is invaluable for studying polymorphism (the existence of multiple crystalline forms), molecular packing, and identifying crystallographically inequivalent molecules within the unit cell. In ssNMR, spectral lines are broader than in solution, but specific techniques can enhance resolution. For this compound, ssNMR could differentiate between potential polymorphs that might exhibit different physical properties, providing insights that are inaccessible through solution-state analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a powerful tool for structural confirmation. scielo.br For this compound, the spectra would be dominated by vibrations associated with the aromatic rings and the carbon-chlorine bond.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 (multiple bands) | IR, Raman |

| C-H Out-of-Plane Bending | 900 - 675 | IR |

The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. ifo.lviv.ua The region between 1620 and 1450 cm⁻¹ typically shows a series of sharp bands corresponding to the carbon-carbon stretching vibrations within the phenyl and naphthalene rings. researchgate.net The C-Cl stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint" region. Furthermore, the pattern of C-H out-of-plane bending bands between 900 and 675 cm⁻¹ can provide corroborating evidence for the substitution pattern on both aromatic rings. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. libretexts.org

For this compound (C₁₆H₁₁Cl), the molecular ion (M⁺˙) peak is expected at an m/z of approximately 238. A key diagnostic feature will be the presence of a prominent M+2 peak at m/z 240, with an intensity about one-third of the M⁺˙ peak. whitman.edu This isotopic signature is characteristic of compounds containing a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. rsc.org For this compound, HRMS would be used to confirm its molecular formula.

Calculated and Expected HRMS Data

| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) | Expected HRMS Measurement (m/z) |

|---|---|---|---|

| [C₁₆H₁₁³⁵Cl]⁺ | M⁺ | 238.05493 | ~238.0549 |

Observing a molecular ion with a mass that matches the calculated value to within a few parts per million (ppm) provides definitive confirmation of the C₁₆H₁₁Cl elemental formula.

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (typically the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. mtoz-biolabs.com Analyzing the resulting fragmentation pattern helps to piece together the molecule's structure. uni-saarland.de Due to the stability of the fused aromatic system, the molecular ion of this compound is expected to be quite stable. chemguide.co.uk However, under MS/MS conditions, predictable fragmentation pathways can be observed.

A plausible fragmentation pathway would involve the initial loss of the chlorine atom or hydrogen chloride:

Loss of a Chlorine Radical: The molecular ion (m/z 238) could lose a chlorine radical (∙Cl) to form a [C₁₆H₁₁]⁺ ion at m/z 203.

Loss of HCl: A rearrangement followed by the elimination of a neutral hydrogen chloride (HCl) molecule would yield a radical cation [C₁₆H₁₀]⁺˙ at m/z 202. unl.pt

Further fragmentation of the resulting phenylnaphthalene cation (m/z 202/203) could occur, but would require higher energy to break the stable aromatic framework. Analysis of these pathways provides strong evidence for the presence and location of the chlorine substituent. researchgate.net

Infrared Ion Spectroscopy (IRIS) for Gas-Phase Structure Elucidation

Infrared Ion Spectroscopy (IRIS) is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in condensed phases. This method combines mass spectrometry with infrared spectroscopy, allowing for isomer-specific structural analysis. In a typical IRIS experiment, ions of the target molecule, such as protonated this compound, are generated, mass-selected, and then irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, the ion absorbs a photon and can be induced to fragment. By monitoring the fragmentation pattern as a function of the IR wavelength, a vibrational spectrum of the mass-selected ion is recorded.

This gas-phase IR spectrum provides a vibrational fingerprint of the molecule. For this compound, key vibrational modes would include C-H stretching from the aromatic rings, C-C stretching within the naphthalene and phenyl moieties, and the characteristic C-Cl stretching frequency. The precise frequencies of these modes are highly sensitive to the molecule's three-dimensional structure. By comparing the experimental IRIS spectrum with theoretical spectra calculated for different possible conformations (e.g., varying dihedral angles between the phenyl and naphthalene rings), the lowest-energy structure of the isolated molecule can be determined. While specific IRIS data for this compound is not extensively available in the surveyed literature, studies on the gas-phase preparation and analysis of naphthalene and its derivatives demonstrate the utility of such gas-phase techniques in fundamental chemical physics rsc.orgrsc.orgnih.gov.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov. This technique involves directing an X-ray beam onto a crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the crystal's internal structure, including bond lengths, bond angles, and unit cell dimensions. wikipedia.org.

Table 1: Representative Crystallographic Data for a Substituted Naphthalene Analog (Data based on 2-chloro-3-(isopentylamino)naphthalene-1,4-dione) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆ClNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4339(12) |

| b (Å) | 8.2564(14) |

| c (Å) | 12.184(2) |

| α (°) | 108.804(6) |

| β (°) | 93.672(5) |

| γ (°) | 94.373(6) |

| Volume (ų) | 702.8(2) |

| Z (molecules/unit cell) | 2 |

Determination of Absolute Configuration

The determination of absolute configuration is crucial for chiral molecules. This compound is not chiral in a classical sense, as it lacks a stereogenic carbon atom. However, it possesses an axis of potential chirality along the single bond connecting the naphthalene and phenyl rings. If rotation around this C-C bond is sufficiently restricted due to steric hindrance from the substituents, the molecule can exist as a pair of stable, non-superimposable mirror images known as atropisomers. wikipedia.orgnih.gov. This phenomenon of axial chirality is well-documented in other substituted biaryl and naphthalene systems. mdpi.comacs.org.

Should this compound exhibit stable atropisomerism, X-ray crystallography of a single crystal grown from an enantiomerically pure sample would be the unequivocal method to determine its absolute configuration (aR or aS). The technique of anomalous dispersion, often requiring the presence of a heavier atom like chlorine, allows for the unambiguous assignment of the three-dimensional arrangement of the atoms. nih.gov. Currently, studies confirming the existence of stable atropisomers for this compound at room temperature have not been reported in the surveyed literature.

Analysis of Intermolecular Interactions and Crystal Packing

The data from an X-ray crystal structure analysis also reveals how molecules are arranged in the crystal lattice, a study critical for understanding a compound's physical properties. The crystal packing is governed by a variety of non-covalent intermolecular interactions.

For this compound, the packing would be dominated by van der Waals forces. Additionally, the aromatic π-systems of the phenyl and naphthalene rings would likely lead to π-π stacking interactions, where the rings of adjacent molecules arrange in a parallel or offset fashion. C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule, are also expected. The chlorine atom can participate in weak halogen bonding or other dipole-dipole interactions, further influencing the molecular packing arrangement. Analysis of these interactions provides insight into the stability and polymorphism of the crystalline material.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral substance with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary example, measuring the difference in absorption of left and right circularly polarized light by a chiral molecule.

This technique is exclusively applicable to chiral compounds. As discussed previously (Section 4.4.1), this compound could potentially exist as stable atropisomers, which are chiral. wikipedia.orgacademie-sciences.fr. If these atropisomers could be separated or if a non-racemic mixture could be obtained, CD spectroscopy would be an invaluable tool for their stereochemical analysis in solution. The resulting CD spectrum, a plot of differential absorption versus wavelength, would show positive or negative bands corresponding to the electronic transitions of the chromophores. Enantiomers give mirror-image CD spectra, allowing for their differentiation. Furthermore, theoretical calculations can predict the CD spectrum for a given absolute configuration (aR or aS), enabling the assignment of the absolute configuration of the experimentally measured atropisomers. Without confirmation of stable atropisomerism, the application of chiroptical spectroscopy to this specific compound remains hypothetical.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org. This technique is particularly informative for compounds with conjugated π-systems, such as this compound.

The UV-Vis spectrum of this compound is expected to be dominated by intense absorptions arising from π → π* transitions within the aromatic naphthalene and phenyl chromophores. libretexts.orgnih.gov. The naphthalene ring system itself has characteristic absorption bands, and the attached phenyl and chloro groups modify this spectrum. The phenyl group extends the conjugated system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. The chlorine atom, acting as an auxochrome with its non-bonding electron pairs, can also slightly influence the position and intensity of the absorption bands.

The spectrum provides insight into the electronic structure of the molecule. The energy of the absorbed photons corresponds to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Region (nm) |

| π → π | Phenyl Ring | ~200 and ~255 wikipedia.org |

| π → π | Naphthalene Ring System | ~220, ~275, and ~312 (approximate values for naphthalene) |

| π → π* | Conjugated Phenylnaphthalene System | Bands shifted relative to individual chromophores |

Note: The exact λmax values for this compound would be influenced by the specific substitution pattern and solvent used. wikipedia.org.

Computational and Theoretical Chemistry Studies of 2 Chloro 3 Phenylnaphthalene

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and geometry of molecules. A DFT study of 2-Chloro-3-phenylnaphthalene would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface.

Calculation of Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties of this compound. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

Furthermore, these calculations would map the electron density distribution, highlighting regions of high and low electron density. This information is invaluable for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. A hypothetical representation of such data is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data for this compound is available.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT is also a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of a molecule.

Nuclear Magnetic Resonance (NMR): DFT can calculate the chemical shifts of ¹H and ¹³C atoms, providing a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure.

Infrared (IR): By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule's bonds, offering a fingerprint for its functional groups.

Ultraviolet-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This allows for the theoretical prediction of the compound's absorption spectrum.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the single bond connecting the naphthalene (B1677914) and phenyl rings. This would reveal the preferred dihedral angles and the energy barriers between different conformations, providing a more complete understanding of the molecule's flexibility and structure in different environments.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these calculations could be used to study its reactivity in various chemical transformations. For instance, researchers could model the reaction pathways for nucleophilic substitution at the chlorine-bearing carbon or electrophilic substitution on the aromatic rings. These calculations would involve locating the transition state structures—the highest energy point along the reaction coordinate—and determining the activation energy of the reaction. This information is crucial for understanding the kinetics and feasibility of a given reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior and Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. In the context of this compound, a QSAR study would be relevant if it were part of a series of compounds being investigated for a particular application, such as medicinal chemistry or materials science.

Descriptor Generation and Selection

The first step in QSAR modeling is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide range of descriptors could be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies and partial charges, obtained from quantum chemical calculations.

Physicochemical descriptors: Like hydrophobicity (logP) and molar refractivity.

Once a large pool of descriptors is generated, a crucial step is to select the most relevant ones that correlate with the activity or property of interest. This is typically achieved using statistical methods to build a predictive model.

Statistical Modeling Techniques for Predictive Capabilities

Statistical modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the computational analysis of chemical compounds. For this compound and its analogues, these models aim to establish a mathematical relationship between the chemical structure and biological activity or other properties. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related compounds, such as substituted naphthalenes and phenylnaphthalene-type structures, offer a framework for understanding its potential predictive models.

These models typically involve the calculation of various molecular descriptors, which are numerical representations of the molecule's physicochemical properties. For a compound like this compound, these descriptors would encompass electronic, steric, and hydrophobic parameters.

Table 1: Potential Molecular Descriptors for QSAR Modeling of this compound Analogues

| Descriptor Type | Specific Descriptors | Predicted Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences binding affinity and steric hindrance at a target site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Determines the compound's solubility and ability to cross biological membranes. |

| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and branching of the molecule. |

A hypothetical QSAR model for a series of this compound analogues might take the form of a multiple linear regression (MLR) equation:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where 'c' represents the regression coefficients determined from a training set of compounds with known activities. Such models, once validated, can be used to predict the activity of newly designed analogues, thereby prioritizing synthetic efforts.

Virtual Screening and In Silico Design of Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed to discover novel analogues with potentially enhanced biological activities.

The process typically begins with the creation of a virtual library of this compound analogues. This is achieved by systematically modifying the parent structure, for instance, by introducing different substituents at various positions on the phenyl and naphthalene rings.

Table 2: Example of a Virtual Library Generation Strategy for this compound Analogues

| Modification Site | Type of Substituent | Rationale for Inclusion |

| Phenyl Ring (Positions 2', 3', 4') | Electron-donating groups (-OCH3, -NH2), Electron-withdrawing groups (-NO2, -CF3), Halogens (-F, -Br) | To probe the effect of electronic properties on target interaction. |

| Naphthalene Ring (Various Positions) | Alkyl groups, Hydroxyl groups, Amino groups | To explore the impact of steric bulk and hydrogen bonding potential. |

| Chloro Group (Position 2) | Replacement with other halogens or functional groups | To assess the role of the chloro substituent in activity and selectivity. |

Once the virtual library is generated, these compounds are computationally "docked" into the binding site of a specific biological target. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is a scoring function that estimates the binding affinity.

The in silico design process is iterative. The results from the initial virtual screening and docking studies are used to refine the design of new analogues. For example, if a particular substituent on the phenyl ring consistently leads to higher predicted binding affinities, subsequent generations of analogues will focus on further modifications at that position. This structure-based drug design approach allows for the rational optimization of lead compounds, saving significant time and resources compared to traditional high-throughput screening.

Advanced Research Topics and Potential Applications of 2 Chloro 3 Phenylnaphthalene

Supramolecular Chemistry and Self-Assembly of Naphthalene (B1677914) Derivatives

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Naphthalene-based molecules, particularly derivatives like naphthalene-diimides (NDIs), are exemplary scaffolds for designing functional supramolecular materials due to their planarity, redox activity, and strong tendency for π-π interactions. thieme-connect.comnih.gov The self-assembly of these molecules is guided by a combination of forces including π–π stacking, hydrogen bonding, halogen bonding, and solvophobic interactions, leading to the formation of ordered nanostructures such as gels, nanotubes, and vesicles. thieme-connect.comrsc.org

While specific studies on 2-chloro-3-phenylnaphthalene are not prevalent, its structural features suggest a strong potential for programmed self-assembly. The extended π-system of the phenylnaphthalene core is highly conducive to π–π stacking, a primary driving force for the assembly of aromatic molecules. thieme-connect.com The introduction of the phenyl and chloro substituents provides additional handles to control and direct these interactions. The phenyl group can participate in offset-stacked or T-shaped π-interactions, while the chlorine atom can act as a halogen bond donor, interacting with Lewis bases. The interplay of these non-covalent forces can be harnessed to create complex, hierarchical supramolecular structures.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Moieties | Description | Potential Outcome |

| π–π Stacking | Naphthalene Core, Phenyl Group | Attraction between the electron clouds of the aromatic rings, leading to stacked columnar or sheet-like structures. | Formation of ordered aggregates, crucial for charge transport in materials. |

| Halogen Bonding | Chlorine Atom (as donor), Lewis Basic Sites (e.g., N, O, S atoms on other molecules) | A directional, non-covalent interaction where the chlorine atom acts as an electrophilic region, attracting electron-rich sites. | Directional control over the crystal packing and molecular arrangement in co-crystals. |

| C–H···π Interactions | C-H bonds of one molecule and the π-face of an adjacent aromatic ring | A weak form of hydrogen bonding that contributes to the stability of the overall supramolecular architecture. | Fine-tuning of molecular packing and orientation within the assembled structure. |

| Hydrophobic Interactions | Entire Molecule | In polar solvents, the tendency of the non-polar molecule to aggregate to minimize contact with the solvent. | Drives aggregation and self-assembly in aqueous or other polar environments. |

This compound as a Synthetic Intermediate for Architecturally Complex Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up synthesis of more complex molecular architectures. sigmaaldrich.comhilarispublisher.com this compound is a prime example of such a building block, offering multiple reactive sites for the construction of larger, architecturally complex molecules like extended polycyclic aromatic hydrocarbons (PAHs). researchgate.netchemistryviews.orgnih.gov The synthesis of such large PAHs is a significant goal in materials science, as their electronic properties can be tuned for specific applications. researchgate.netnih.gov

The versatility of this compound stems from three key regions of reactivity:

The Carbon-Chlorine Bond : The chloro-substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of functional groups, including other aryl groups, alkynes, or amines, extending the π-conjugated system or adding new functionalities.

The Naphthalene Core : The aromatic rings of the naphthalene system are susceptible to electrophilic substitution reactions. This allows for the introduction of nitro, halogen, or acyl groups, which can be further modified.

The Phenyl Group : Similar to the naphthalene core, the phenyl ring can undergo electrophilic substitution, providing another site for functionalization.

Furthermore, precursors with a similar 2-phenylnaphthalene scaffold have been utilized in oxidative cyclodehydrogenation (Scholl reaction) to create larger, fully fused PAHs. chemistryviews.org This approach could potentially transform this compound derivatives into larger, planar "nanographene" segments. researchgate.net

Table 2: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagents/Catalyst (Example) | Product Type | Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or terphenyl derivatives | Extended π-conjugated systems for organic electronics. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-phenylnaphthalene derivatives | Precursors for carbon-rich materials and larger PAHs. researchgate.net |